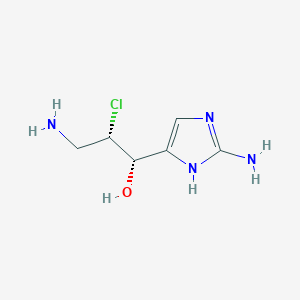
5-Chlor-2-hydroxy-3-nitropyridin
Übersicht
Beschreibung
5-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is known for its utility in organic synthesis and is characterized by its light yellow to green crystalline appearance . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 5-chloro-2-hydroxy-3-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, which could potentially influence their interaction with biological targets .
Pharmacokinetics
Its lipophilicity (Log Po/w) values range from -0.53 to 1.84, which can influence its absorption and distribution .
Action Environment
The action of 5-Chloro-2-hydroxy-3-nitropyridine can be influenced by various environmental factors. For instance, its stability could be affected by temperature and pH . Additionally, its efficacy could be influenced by the presence of other substances in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-nitropyridine typically involves the nitration of 2-chloropyridine followed by hydrolysis. One common method includes the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid to yield 5-chloro-2-nitropyridine, which is then hydrolyzed to form 5-Chloro-2-hydroxy-3-nitropyridine .
Industrial Production Methods: Industrial production methods for 5-Chloro-2-hydroxy-3-nitropyridine often involve large-scale nitration and hydrolysis processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during nitration and using concentrated acids to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted pyridines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-hydroxy-3-nitropyridine
- 2-Chloro-5-nitropyridine
- 3-Hydroxy-2-nitropyridine
- 2-Hydroxy-5-nitropyridine
Comparison: 5-Chloro-2-hydroxy-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom at the 5-position and the nitro group at the 3-position makes it more reactive in nucleophilic substitution reactions compared to 2-hydroxy-5-nitropyridine .
Eigenschaften
IUPAC Name |
5-chloro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGQNICXNZMXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289794 | |
| Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21427-61-2 | |
| Record name | 21427-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vibrational spectra of CHNP?
A1: Analyzing the Fourier Transform infrared (FT-IR) and FT-Raman spectra of CHNP provides valuable insights into its molecular vibrations and structural characteristics. [] Researchers use this information to confirm the presence of specific functional groups and understand the molecule's overall geometry. By comparing experimental spectra with those obtained from computational methods like Density Functional Theory (DFT), scientists can validate their theoretical models and gain a deeper understanding of the compound's behavior. []
Q2: How do researchers use computational chemistry to study CHNP?
A2: Computational methods like DFT employing the B3LYP/6–311++G(d,p) basis set help predict various molecular properties of CHNP. [] This includes determining optimized geometries, vibrational frequencies, and thermodynamic properties like entropy and heat capacity. [] These calculations provide valuable data for understanding the molecule's stability, reactivity, and potential applications. Additionally, researchers can investigate the compound's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, to understand its potential for charge transfer and related properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane](/img/structure/B19207.png)



![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)





![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)


